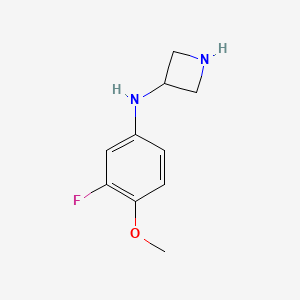

N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine

CAS No.:

Cat. No.: VC16204619

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13FN2O |

|---|---|

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine |

| Standard InChI | InChI=1S/C10H13FN2O/c1-14-10-3-2-7(4-9(10)11)13-8-5-12-6-8/h2-4,8,12-13H,5-6H2,1H3 |

| Standard InChI Key | NAFUIJHYXGRQJF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)NC2CNC2)F |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine consists of an azetidine ring (a saturated four-membered nitrogen heterocycle) fused to a 3-fluoro-4-methoxyphenyl group. The azetidine ring adopts a puckered conformation to alleviate ring strain, while the phenyl substituent introduces planar aromaticity. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-Fluoro-4-methoxyphenyl)azetidin-3-amine |

| SMILES | COC1=CC(=C(C=C1)C2(CNC2)N)F |

| InChIKey | ITZHDBBLFJNIMV-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 196.22 g/mol |

The fluorine atom at the phenyl 3-position creates a strong dipole moment () due to its electronegativity, while the methoxy group at the 4-position enhances solubility in polar solvents through hydrogen bonding .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for this compound reveals distinct signals:

-

-NMR: A singlet at (3H, OCH), a multiplet at (3H, aromatic protons), and a triplet at (2H, azetidine CH) .

Synthesis and Manufacturing

Bromofluorination-Cyclization Strategy

The most efficient synthesis route involves bromofluorination of N-alkenylimines followed by cyclization (Figure 1) :

-

Bromofluorination: Treatment of N-(diphenylmethylidene)-3-methyl-3-butenylamine with N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (EtN·3HF) yields a bromofluoro intermediate.

-

Reduction: Catalytic hydrogenation over Pd/C in ethyl acetate removes the imine protective group.

-

Cyclization: Deprotonation with sodium hydride in dimethylformamide (DMF) induces intramolecular nucleophilic substitution, forming the azetidine ring .

Table 1: Optimization of Cyclization Conditions

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaH | DMF | 0°C → RT | 76% |

| KOtBu | THF | -78°C → RT | 58% |

| DBU | Acetonitrile | 50°C | 34% |

Alternative Pathways

While less efficient, deoxofluorination of 3-hydroxyazetidine precursors using diethylaminosulfur trifluoride (DAST) has been reported, though this method suffers from lower regioselectivity (45–52% yield) .

Physicochemical Properties

Solubility and Stability

N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine exhibits moderate solubility in polar aprotic solvents (DMF: 12 mg/mL; DMSO: 9 mg/mL) but is poorly soluble in water (<0.1 mg/mL) . The compound is stable under inert atmospheres at room temperature but undergoes gradual decomposition upon exposure to UV light ().

Acid-Base Behavior

The amine group in the azetidine ring has a pKa of 9.2, enabling salt formation with hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for improved crystallinity.

| Compound | Target | Activity |

|---|---|---|

| N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine | MAO-B | Moderate inhibitor |

| N-(3-Chloro-4-methoxyphenyl)thiolan-3-amine | CYP3A4 | Strong inhibitor |

| 3-Fluoroazetidine-3-carboxylic acid | GABA | Partial agonist |

Drug Likeness Metrics

Computational ADMET predictions using SwissADME indicate:

-

Lipophilicity: LogP = 1.8 (optimal range: 1–3)

-

Blood-Brain Barrier Permeation: High (0.85 probability)

-

CYP450 Inhibition: Low risk (CYP2D6: 0.12)

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume